molecular formula C12H12O2 B8588050 4-Methoxy-3-methyl-1-naphthol

4-Methoxy-3-methyl-1-naphthol

Cat. No. B8588050
M. Wt: 188.22 g/mol
InChI Key: SHFLHAOXNPRMHU-UHFFFAOYSA-N
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Patent
US04060558

Procedure details

The 1-methoxy-2-methyl-4-benzyloxynaphthalene, in an amount of 925 milligrams, is added to a mixture of 286 milligrams of a 10 percent palladium/carbon catalyst in 20 milliliters of ethyl acetate. The resultant mixture is subjected to hydrogenolysis by contact with a mixture of hydrogen and nitrogen at atmospheric pressure for 38 hours. Subsequent to the hydrogenolysis, the catalyst is removed by centrifugation, and the crude product is obtained by solvent evaporation. Crystallization of the product from benzene/petroleum ether gives 4-methoxy-3-methyl-1-naphthol in an amount of 473 milligrams.
Name
1-methoxy-2-methyl-4-benzyloxynaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13]CC2C=CC=CC=2)=[CH:5][C:4]=1[CH3:21].[H][H]>[Pd].C(OCC)(=O)C>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([OH:13])=[CH:5][C:4]=1[CH3:21]

Inputs

Step One
Name
1-methoxy-2-methyl-4-benzyloxynaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C2=CC=CC=C12)OCC1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequent to the hydrogenolysis, the catalyst is removed by centrifugation
CUSTOM
Type
CUSTOM
Details
the crude product is obtained by solvent evaporation
CUSTOM
Type
CUSTOM
Details
Crystallization of the product from benzene/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C2=CC=CC=C12)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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